3-Boc-aminopiperidine
Overview
Description
3-Boc-aminopiperidine, also known as tert-butyl 3-aminopiperidine-1-carboxylate, is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The Boc group (tert-butoxycarbonyl) is commonly used as a protecting group for amines in organic synthesis, making this compound a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
Mechanism of Action
Target of Action
It is known to be an important intermediate in the synthesis of liraglutide and alogliptin benzoate, which are used for the treatment of type 2 diabetes . These drugs target the glucagon-like peptide-1 (GLP-1) receptor and dipeptidyl peptidase-4 (DPP-4) respectively, suggesting that 3-Boc-aminopiperidine may interact with these targets or related biochemical pathways.
Biochemical Pathways
This compound is involved in the synthesis of drugs that affect the incretin pathway . This pathway is responsible for enhancing insulin secretion in response to meals. Incretin-based drugs like liraglutide and alogliptin benzoate enhance this pathway, leading to improved blood glucose control in patients with type 2 diabetes.
Result of Action
As an intermediate in the synthesis of liraglutide and alogliptin benzoate, this compound contributes to the therapeutic effects of these drugs . These include enhanced insulin secretion, improved blood glucose control, and potential weight loss in patients with type 2 diabetes.
Action Environment
The action of this compound is likely influenced by various environmental factors, including pH, temperature, and the presence of other compounds . These factors can affect its stability, reactivity, and overall efficacy as an intermediate in drug synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Boc-aminopiperidine typically involves several steps:
Starting Material: The synthesis begins with N-Cbz-3-piperidinecarboxylic acid.
Chiral Resolution: Chiral resolution is performed using R-phenylethylamine to obtain a chiral intermediate.
Acid-Amide Condensation: The intermediate undergoes an acid-amide condensation reaction with ammonia gas to form an amide.
Hofmann Degradation: The amide is then subjected to Hofmann degradation to produce an amine.
Protection: The resulting amine is protected with di-tert-butyl dicarbonate to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be environmentally friendly, with low energy consumption and minimal waste generation .
Chemical Reactions Analysis
Types of Reactions
3-Boc-aminopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in coupling reactions to form peptide bonds or other linkages.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used for Boc deprotection.
Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used in coupling reactions.
Solvents: Common solvents include dichloromethane, methanol, and ethanol.
Major Products Formed
Free Amine: Deprotection of this compound yields 3-aminopiperidine.
Peptide Derivatives: Coupling reactions can produce various peptide derivatives and other bioactive molecules.
Scientific Research Applications
3-Boc-aminopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs for diabetes and other conditions.
Industry: It is used in the production of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
3-Aminopiperidine: The deprotected form of 3-Boc-aminopiperidine.
1-Boc-3-aminopiperidine: Another Boc-protected piperidine derivative.
3-Aminoazepane: A structurally similar compound with a seven-membered ring
Uniqueness
This compound is unique due to its specific Boc protection, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of reaction control and product purity .
Properties
IUPAC Name |
tert-butyl N-piperidin-3-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQXNWMYLFAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401088 | |
Record name | 3-Boc-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172603-05-3 | |
Record name | 3-Boc-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(BOC-AMINO)PIPERIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of (R)-3-Boc-aminopiperidine in pharmaceutical synthesis?
A1: (R)-3-Boc-aminopiperidine serves as a crucial building block in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors, like Linagliptin, Alogliptin, and Trelagliptin, are used to treat type 2 diabetes. The compound's structure allows for incorporation into these complex molecules, ultimately contributing to their therapeutic activity. [, , , ]
Q2: Can you describe a specific reaction involving (R)-3-Boc-aminopiperidine in the synthesis of a DPP-4 inhibitor?
A2: In the synthesis of Linagliptin, (R)-3-Boc-aminopiperidine undergoes a substitution reaction with 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine in the presence of potassium carbonate. This reaction forms a key intermediate, tert-butoxycarbonyl-protected Linagliptin. Subsequently, the Boc protecting group is removed to yield the final Linagliptin molecule. [, ]
Q3: Are there any challenges associated with the synthesis or use of (R)-3-Boc-aminopiperidine?
A3: One challenge encountered in Linagliptin synthesis was the formation of debromination impurities during the reaction of (R)-3-Boc-aminopiperidine with the brominated xanthine derivative. Researchers developed a method utilizing specific reaction conditions and a defined ratio of reactants to minimize these impurities and facilitate purification. []
Q4: What are the advantages of the reported preparation method for (R)-3-Boc-aminopiperidine?
A4: The reported method emphasizes the use of mild reaction conditions, resulting in a safer and more reliable process. Additionally, the process boasts excellent stability, low energy consumption, high yield, and reduced environmental impact due to its green chemistry principles. These factors make the method suitable for industrial-scale production. []
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